Ruzinurad is synthesized from various chemical precursors through multiple reaction pathways. It falls under the category of synthetic organic compounds designed to modulate uric acid levels in patients with conditions such as gout and hyperuricemia. The compound's classification as a URAT1 inhibitor places it alongside other known inhibitors like lesinurad and verinurad.
The synthesis of Ruzinurad involves several key steps:
For example, one method includes treating an aromatic compound with thionyl chloride to form an acyl chloride, which is then reacted with ammonia to yield an amide intermediate. Subsequent reduction steps may involve lithium aluminum hydride to convert amides into amines.
Ruzinurad's molecular structure can be characterized by its specific arrangement of atoms, functional groups, and stereochemistry. The compound typically features a biphenyl or diarylmethane backbone, which is essential for its interaction with the URAT1 binding site. Spectroscopic methods such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are employed to confirm its structure.
The chemical reactions involved in synthesizing Ruzinurad may include:
These reactions are carefully optimized for yield and purity, often requiring specific conditions such as temperature control and reaction time.
Ruzinurad exerts its pharmacological effects primarily through competitive inhibition of URAT1. By binding to the transporter, it prevents uric acid reabsorption in the kidneys, leading to increased urinary excretion of uric acid. This mechanism is crucial for managing conditions associated with elevated uric acid levels.
The binding affinity of Ruzinurad for URAT1 can be quantified using assays that measure inhibition constants (IC50 values). Such studies reveal how effectively Ruzinurad can compete with uric acid for binding to URAT1.
Ruzinurad is primarily utilized in clinical settings for managing hyperuricemia and gout. Ongoing research aims to explore its efficacy compared to existing treatments, potential side effects, and long-term outcomes in patients. Additionally, it serves as a valuable tool in pharmacological studies aimed at understanding urate transport mechanisms and developing next-generation uricosuric agents.
Hyperuricemia, characterized by serum uric acid (SUA) levels exceeding 6.8 mg/dL, represents a significant metabolic disorder affecting approximately 38 million Americans and demonstrating increasing global prevalence linked to Western dietary patterns and rising cardiometabolic comorbidities [2] [10]. This condition arises from disrupted uric acid homeostasis, where renal underexcretion accounts for approximately 90% of cases, primarily mediated by urate transporter 1 (URAT1) in the proximal tubule [1] [8]. The evolutionary loss of uricase in humans, unlike most mammals, contributes to higher baseline uric acid levels and susceptibility to hyperuricemia [10]. Uricosuric agents address this pathophysiology by inhibiting URAT1, thereby enhancing renal uric acid excretion. Ruzinurad (SHR4640) emerges as a novel, highly selective URAT1 inhibitor developed by Jiangsu Hengrui Pharmaceuticals, demonstrating potent hypouricemic effects in clinical trials [5] [9].
The development of uricosuric agents has evolved through several generations with progressively refined mechanisms of action:
The identification of URAT1 mutations in hereditary hypouricemia provided definitive validation of URAT1 as a therapeutic target [1]. Early inhibitors like benzbromarone and lesinurad interacted with key residues (Phe-365, Ser-35) within URAT1's substrate channel, but their interaction profiles differed. Benzbromarone required Phe-365 for binding, whereas verinurad (another investigational agent) uniquely depended on Cys-32, suggesting structural diversity in inhibitor binding modes [1]. This historical progression highlights the ongoing challenge of achieving sufficient inhibitory potency while minimizing off-target effects – a challenge addressed through Ruzinurad's high selectivity.
Table 1: Evolution of Uricosuric Agents Targeting URAT1
Generation | Representative Agents | Key Molecular Targets | Clinical Limitations |
---|---|---|---|
First (1950s) | Probenecid, Sulfinpyrazone | Multiple OATs | Non-selective; significant drug interactions |
Second (1970s) | Benzbromarone | URAT1, other OATs | Idiosyncratic hepatotoxicity |
Third (2015) | Lesinurad | URAT1, OAT4 | Dose-dependent nephrotoxicity; withdrawn 2019 |
Next-generation | Ruzinurad (SHR4640) | Highly selective URAT1 | Under investigation |
Ruzinurad distinguishes itself through its exceptional selectivity for URAT1 over other renal transporters. Preclinical data demonstrate >100-fold selectivity against OAT1, OAT3, and OCT2, minimizing potential for drug-drug interactions mediated by these transporters [5] [9]. Pharmacologically, Ruzinurad exhibits a synergistic effect when combined with xanthine oxidase inhibitors (XOIs) like febuxostat or allopurinol, addressing both overproduction and underexcretion components of hyperuricemia [9]. This synergy was demonstrated in a phase 2 trial where combination therapy significantly outperformed febuxostat monotherapy:
Table 2: Efficacy of Ruzinurad in Phase 2 Clinical Trial (Combination with Febuxostat)
Treatment Group | % Achieving SUA ≤ 360 μmol/L (Week 12) | Odds Ratio vs Placebo (95% CI) | % Achieving SUA ≤ 300 μmol/L |
---|---|---|---|
Febuxostat + Ruzinurad 10mg | 56.9% | 8.7 (3.3-23.2) | 43.1% |
Febuxostat + Ruzinurad 5mg | 53.1% | 6.5 (2.7-18.9) | 38.8% |
Febuxostat + Placebo | - | Reference | - |
Ruzinurad's pharmacokinetic profile supports once-daily dosing, with linear exposure observed across the therapeutic range (5-10mg). Food intake does not significantly alter absorption, enhancing patient convenience [5]. Its metabolism involves multiple pathways without predominant cytochrome P450 dependence, reducing vulnerability to pharmacokinetic interactions [9]. This positions Ruzinurad as a combination enhancer specifically designed for patients failing to achieve SUA targets (<6 mg/dL or <360 μmol/L) on XOI monotherapy – a population representing approximately 60% of gout patients on allopurinol 300mg daily [4].
Despite available therapies, significant gaps persist in hyperuricemia management:
Ruzinurad addresses several unmet needs through its mechanistic specificity, renal safety profile at therapeutic doses (5-10mg), and demonstrated efficacy in XOI-inadequate responders. Ongoing phase 3 trials (NCT identifier not provided in sources) will further clarify its role in difficult-to-treat populations, including those with stage 3-4 CKD and tophaceous gout [5] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7